Cinnamyl phenylacetate

Description

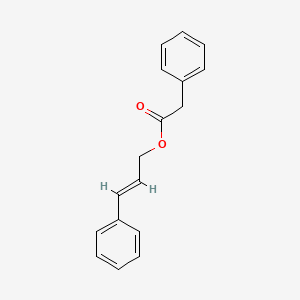

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c18-17(14-16-10-5-2-6-11-16)19-13-7-12-15-8-3-1-4-9-15/h1-12H,13-14H2/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXQCOMMEMBETJ-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OCC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)OC/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021199 | |

| Record name | (2E)-3-Phenyl-2-propen-1-yl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless, slightly viscous liquid, deep chrysanthemum-like odour | |

| Record name | Cinnamyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/186/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | Cinnamyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/186/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.089-1.095 | |

| Record name | Cinnamyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/186/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7492-65-1, 133871-04-2 | |

| Record name | Cinnamyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133871042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-Phenyl-2-propen-1-yl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZS01F7HF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Strategies for Cinnamyl Phenylacetate

Esterification Reactions for Cinnamyl Phenylacetate (B1230308) Synthesis

The formation of the ester linkage in cinnamyl phenylacetate can be achieved through several synthetic routes, each with distinct advantages in terms of efficiency, environmental impact, and scalability.

Direct Esterification Techniques

Direct esterification, a cornerstone of organic synthesis, involves the reaction of a carboxylic acid with an alcohol. In the context of this compound, this entails the reaction of phenylacetic acid with cinnamyl alcohol.

One of the most established methods is the Fischer-Speier esterification . This acid-catalyzed reaction typically utilizes a strong acid like sulfuric acid or p-toluenesulfonic acid to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the ester product, water is continuously removed, often through azeotropic distillation. While effective, this method can sometimes lead to side reactions, especially with sensitive substrates.

A milder and often more efficient alternative is the Steglich esterification . This method employs a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govcmu.ac.th The carbodiimide (B86325) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. nih.gov A study on the synthesis of (E)-cinnamate derivatives using a modified Steglich esterification with EDC in acetonitrile (B52724) demonstrated ester conversion in 45 minutes with mild heating (40-45 °C), achieving an average yield of 70% without the need for further purification. nih.govcmu.ac.th This approach is particularly advantageous for its mild reaction conditions and high yields. nih.gov

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier | Phenylacetic acid, Cinnamyl alcohol, Strong acid catalyst (e.g., H₂SO₄) | Reflux with water removal | Inexpensive reagents | Harsh conditions, potential for side reactions |

| Steglich | Phenylacetic acid, Cinnamyl alcohol, DCC or EDC, DMAP | Room temperature or mild heating | High yields, mild conditions | Use of coupling agents, byproduct removal |

Enzymatic Esterification Approaches (e.g., Lipase (B570770) Catalysis)

In the pursuit of greener and more sustainable chemical processes, enzymatic catalysis has emerged as a powerful tool for ester synthesis. Lipases, in particular, have demonstrated remarkable efficacy in catalyzing the esterification of cinnamyl alcohol. These enzymes operate under mild conditions, exhibit high selectivity, and reduce the generation of hazardous waste.

The lipase-catalyzed synthesis of cinnamyl esters can be performed through either direct esterification or transesterification. In direct esterification, the enzyme facilitates the reaction between cinnamyl alcohol and phenylacetic acid. Transesterification, on the other hand, involves the reaction of cinnamyl alcohol with an activated acyl donor, such as an ester (e.g., ethyl acetate (B1210297) or vinyl acetate). researchgate.net

A notable example is the use of Novozym 435, an immobilized lipase from Candida antarctica, which has been extensively studied for the synthesis of cinnamyl acetate. In a solvent-free system, the transesterification between ethyl acetate and cinnamyl alcohol using Novozym 435 achieved a conversion of 90.06% after 3 hours at 40°C. researchgate.net Ultrasound-assisted lipase catalysis has been shown to further enhance reaction rates, with the synthesis of cinnamyl acetate reaching a 99.99% yield in just 20 minutes. researchgate.net

| Lipase | Reaction Type | Acyl Donor | Solvent | Temperature (°C) | Yield (%) | Reaction Time |

| Novozym 435 | Transesterification | Ethyl acetate | Solvent-free | 40 | 90.06 | 3 h |

| Novozym 435 | Transesterification | Vinyl acetate | Solvent-free (Ultrasound) | 40 | 99.99 | 20 min |

Phase Transfer Catalysis in Cinnamyl Ester Synthesis

Phase transfer catalysis (PTC) offers a valuable methodology for reactions where the reactants are present in immiscible phases, a common scenario in ester synthesis involving an organic substrate and an inorganic salt. A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant from one phase to another where the reaction occurs. inventivapharma.com

In the synthesis of cinnamyl esters, PTC can be employed in the reaction between a cinnamyl halide (e.g., cinnamyl bromide) and a salt of phenylacetic acid (e.g., sodium phenylacetate). The catalyst transports the phenylacetate anion from the aqueous or solid phase into the organic phase containing the cinnamyl halide, where the nucleophilic substitution reaction proceeds to form the ester. This technique can lead to faster reactions, higher yields, and milder reaction conditions compared to traditional methods. nih.govinventivapharma.com The mechanism involves the formation of an ion pair between the catalyst and the anion, which is soluble in the organic phase, thereby enabling the reaction to occur. nih.gov

Precursor Chemistry and Functional Group Interconversions for this compound Analogs

The synthesis of analogs of this compound allows for the fine-tuning of its properties. By modifying the cinnamyl alcohol and phenylacetic acid precursors, a diverse library of related esters can be generated.

Strategies Involving Cinnamyl Alcohol and Phenylacetic Acid Derivatives

The structural diversity of this compound analogs can be expanded by utilizing substituted cinnamyl alcohols and phenylacetic acids.

Modification of Cinnamyl Alcohol: A variety of substituted cinnamyl alcohols can be synthesized and subsequently esterified with phenylacetic acid. For instance, functionalized benzaldehydes can be reduced to the corresponding cinnamyl alcohols. These modifications can include the introduction of alkyl, alkoxy, or halogen substituents on the phenyl ring of the cinnamyl moiety. These substituted cinnamyl alcohols can then undergo esterification with phenylacetic acid using the methods described in section 2.1.

Modification of Phenylacetic Acid: Similarly, a wide range of commercially available or synthetically accessible phenylacetic acid derivatives can be employed. nih.gov These derivatives can bear various substituents on the phenyl ring, such as methyl, fluoro, or methoxy (B1213986) groups. nih.gov The esterification of these substituted phenylacetic acids with cinnamyl alcohol provides a direct route to a diverse array of this compound analogs. For example, the liquid phase esterification of phenylacetic acid with p-cresol (B1678582) over different metal cation exchanged montmorillonite (B579905) nanoclays yields p-cresyl phenyl acetate. researchgate.net

Utilization of Cinnamic Acid Derivatives in Novel Ester and Amide Synthesis

Cinnamic acid and its derivatives are versatile precursors for the synthesis of a broad spectrum of novel esters and amides with potential biological activities.

Novel Ester Synthesis: Cinnamic acid can be esterified with a wide range of alcohols, including aliphatic alcohols, phenols, and more complex hydroxyl-containing molecules. Greener methodologies for these esterifications, such as using acetonitrile as a solvent and EDC as a coupling agent, have been developed to provide facile and mild reaction conditions. nih.govcmu.ac.th

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being approached through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key strategies in this endeavor include the use of biocatalysts, alternative energy sources like microwave and ultrasound irradiation, and the reduction or elimination of organic solvents. These methodologies offer significant advantages over traditional chemical synthesis, such as milder reaction conditions, higher selectivity, reduced energy consumption, and minimized waste production.

Enzymatic synthesis, particularly employing lipases, has emerged as a highly effective and environmentally benign method for ester production. Lipases are versatile biocatalysts that can function in non-aqueous media, making them ideal for the synthesis of esters like this compound. The transesterification of cinnamyl alcohol with an appropriate acyl donor, such as a phenylacetate ester, is a common route. For instance, studies on the lipase-catalyzed synthesis of the related compound, cinnamyl acetate, have demonstrated high conversion rates in solvent-free systems. In one such study, a conversion of 90.06% was achieved in 3 hours using Novozym 435, an immobilized lipase from Candida antarctica. This approach avoids the use of hazardous solvents and allows for the easy separation and reuse of the biocatalyst. The enzymatic synthesis of cinnamyl butyrate (B1204436) has also been successfully demonstrated, achieving a 90% conversion after 12 hours. These examples strongly suggest the feasibility of developing an efficient and green enzymatic synthesis for this compound.

Microwave-assisted synthesis is another prominent green chemistry technique that can significantly accelerate the esterification reaction to produce this compound. Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. Research on the microwave-assisted synthesis of cinnamyl long-chain aroma esters has shown a dramatic reduction in reaction time from 30–65 hours with conventional heating to just 10–20 minutes under microwave irradiation, with yields exceeding 90%. nih.gov This solvent-free approach further enhances the green credentials of the synthesis.

Ultrasound-assisted synthesis represents a third key green methodology. The application of ultrasonic waves can enhance the rate of chemical reactions through acoustic cavitation, which improves mass transfer and creates localized high-temperature and high-pressure zones. In the context of enzymatic esterification, ultrasound can significantly reduce reaction times. For example, the ultrasound-assisted lipase-catalyzed synthesis of cinnamyl acetate achieved a yield of 99.99% in just 20 minutes, a substantial improvement over the 60 minutes required for the conventional process. nih.gov Furthermore, a study on the ultrasound-assisted enzymatic synthesis of cinnamyl acetate using an immobilized lipase reported a 96.6% conversion of cinnamyl alcohol. nih.gov These findings highlight the potential of ultrasound as a tool to intensify the enzymatic synthesis of this compound, making the process more time and energy-efficient.

Table 1: Comparison of Green Synthesis Methodologies for Cinnamyl Esters

| Synthesis Method | Catalyst | Reaction Time | Conversion/Yield | Key Green Advantages |

| Enzymatic (Lipase-catalyzed) | Novozym 435 | 3 hours | 90.06% Conversion | Biocatalyst, Solvent-free, Mild conditions, Catalyst reusability |

| Microwave-Assisted | Catalyst-dependent | 10-20 minutes | >90% Yield | Rapid heating, Reduced reaction time, Solvent-free, High yield |

| Ultrasound-Assisted Enzymatic | Novozym 435 | 20 minutes | 99.99% Yield | Reduced reaction time, Enhanced enzyme activity, Energy efficient |

Design and Synthesis of Novel this compound Derivatives for Enhanced Bioactivity

The structural framework of this compound, combining a cinnamyl group and a phenylacetate moiety, presents a promising scaffold for the design and synthesis of novel derivatives with enhanced or targeted biological activities. While direct research on the derivatization of this compound for enhanced bioactivity is limited, the extensive body of work on related cinnamic acid and cinnamyl derivatives provides valuable insights into potential derivatization strategies and their impact on biological function. Key areas of interest for developing bioactive this compound derivatives include antimicrobial, anticancer, and anti-inflammatory applications.

Antimicrobial Derivatives: Cinnamic acid and its derivatives are well-documented for their antimicrobial properties. nih.govmdpi.com Strategic modifications to the this compound molecule could lead to compounds with potent antibacterial and antifungal activity. Derivatization efforts could focus on introducing various substituents to the aromatic rings of both the cinnamyl and phenylacetate portions of the molecule. For instance, the introduction of hydroxyl, methoxy, or halogen groups can significantly influence the antimicrobial efficacy. The synthesis of a series of cinnamides and cinnamates has shown that the nature of the ester or amide group plays a crucial role in the observed bioactivity. For example, certain alkyl esters of cinnamic acid have demonstrated significant antifungal activity, with the chain length of the alkyl group influencing the potency. mdpi.com Similarly, introducing substituents such as isopropyl groups has been linked to enhanced antibacterial profiles. mdpi.com Therefore, synthesizing a library of this compound analogs with systematic variations in the substitution patterns on the phenyl rings and modifications of the ester linkage could lead to the discovery of novel antimicrobial agents.

Anticancer Derivatives: The development of cinnamyl-containing compounds as potential anticancer agents is an active area of research. nih.gov For example, a series of cinnamyl compounds related to 2'-hydroxycinnamaldehyde have been synthesized and evaluated for their antitumor effects against human cancer cells. nih.gov One hydroxylamine (B1172632) derivative, in particular, was found to inhibit the growth of human colon tumor xenografts in mice by inducing apoptosis and arresting the cell cycle. nih.gov This suggests that introducing functional groups capable of interacting with biological targets involved in cancer progression could be a fruitful strategy for designing this compound-based anticancer agents. Modifications could include the incorporation of nitrogen-containing functional groups, such as amines or amides, or the introduction of substituents known to enhance cytotoxicity in other classes of compounds. The synthesis of phenylacetamide derivatives has also shown promise in developing potent anticancer agents, particularly against prostate and breast cancer cell lines. nih.gov

Anti-inflammatory Derivatives: Cinnamic acid and its derivatives have also been investigated for their anti-inflammatory properties. A recent study focused on the design and synthesis of novel 9-cinnamyl-9H-purine derivatives as inhibitors of the TLR4/MyD88/NF-κB signaling pathway, which is implicated in inflammation. korea.ac.krnih.gov One of the synthesized compounds demonstrated significant inhibition of nitric oxide production in LPS-induced macrophages and reduced pro-inflammatory cytokine levels. korea.ac.krnih.gov This highlights a promising strategy for developing anti-inflammatory agents based on the cinnamyl scaffold. For this compound, derivatization could involve replacing the phenylacetate moiety with other acidic or heterocyclic groups known to possess anti-inflammatory activity. Furthermore, substitutions on the phenyl rings with electron-donating or electron-withdrawing groups could modulate the anti-inflammatory potency. The synthesis of phenylacrylamide derivatives has also yielded compounds with promising anti-oxidant and anti-inflammatory activities. nih.gov

Table 2: Potential Strategies for Designing Bioactive this compound Derivatives

| Target Bioactivity | Derivatization Strategy | Rationale/Supporting Evidence |

| Antimicrobial | Introduction of hydroxyl, methoxy, or halogen substituents on the phenyl rings. Variation of the ester linkage to amides or other functional groups. | Studies on cinnamic acid derivatives show that such modifications significantly influence antimicrobial potency. nih.govmdpi.com |

| Anticancer | Incorporation of nitrogen-containing functional groups (e.g., amines, amides, hydroxylamines). Introduction of substituents known to enhance cytotoxicity. | Research on related cinnamyl compounds and phenylacetamides has demonstrated potent antitumor activity with these modifications. nih.govnih.gov |

| Anti-inflammatory | Replacement of the phenylacetate moiety with other acidic or heterocyclic groups. Substitution on the phenyl rings with electron-donating or -withdrawing groups. | Synthesis of 9-cinnamyl-9H-purine and phenylacrylamide derivatives has yielded compounds with significant anti-inflammatory effects. korea.ac.krnih.govnih.gov |

Comprehensive Spectroscopic and Chromatographic Elucidation of Cinnamyl Phenylacetate

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the protons and carbons.

¹H NMR Spectroscopy In the proton NMR spectrum of cinnamyl phenylacetate (B1230308), distinct signals corresponding to the protons of the cinnamyl and phenylacetate moieties are expected. The aromatic protons from both phenyl rings typically appear in the downfield region (δ 7.2-7.4 ppm). The vinyl protons of the cinnamyl group are expected to show characteristic splitting patterns, with the proton on the β-carbon appearing further downfield due to deshielding from the phenyl ring. The allylic protons adjacent to the ester oxygen are also shifted downfield.

¹³C NMR Spectroscopy The carbon-13 NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found in the most downfield region of the spectrum (around δ 170 ppm). The aromatic and vinylic carbons appear in the δ 120-140 ppm range, while the aliphatic carbons of the methylene groups are observed in the upfield region.

| Predicted ¹H NMR Spectral Data | Predicted ¹³C NMR Spectral Data | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| Phenyl H (Cinnamyl) | 7.21 - 7.45 | m | C=O (Ester) | 171.2 |

| Phenyl H (Phenylacetate) | 7.21 - 7.45 | m | Aromatic C (Quaternary) | 136.2, 134.1 |

| CH=CH (β-H) | 6.65 | d | Aromatic/Vinylic CH | 123.5 - 133.9 |

| CH=CH (α-H) | 6.29 | dt | O-CH₂ (Allylic) | 65.4 |

| O-CH₂ (Allylic) | 4.79 | d | CH₂ (Phenylacetate) | 41.5 |

| CH₂ (Phenylacetate) | 3.65 | s |

Mass Spectrometry Techniques for Molecular Characterization (e.g., GC-MS, HPLC-MS/MS, High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For a volatile ester like cinnamyl phenylacetate, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.

Upon electron ionization, the this compound molecule (Molecular Weight: 252.31 g/mol ) will form a molecular ion [M]⁺• at m/z 252. nist.govnist.gov This molecular ion can then undergo fragmentation through various pathways. The most characteristic fragmentation involves cleavage of the ester bond. Key fragmentation pathways include:

Alpha-cleavage: Scission of the bond between the carbonyl group and the adjacent methylene group of the phenylacetate moiety, or the bond between the oxygen and the cinnamyl group.

Formation of the Cinnamyl Cation: Cleavage of the ester C-O bond can yield the stable cinnamyl cation at m/z 117.

Formation of the Tropylium Ion: The benzyl-containing fragments frequently rearrange to the highly stable tropylium cation at m/z 91, which is often the base peak in the spectrum.

Formation of Phenylacetyl Fragments: Cleavage can also result in fragments corresponding to the phenylacetate portion, such as the phenylacetyl cation at m/z 119 or the phenylacetic acid radical cation after rearrangement.

High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of the elemental formula with high accuracy, thus confirming the compound's identity.

| Predicted m/z | Ion Identity | Notes |

|---|---|---|

| 252 | [C₁₇H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 117 | [C₉H₉]⁺ | Cinnamyl cation |

| 91 | [C₇H₇]⁺ | Tropylium cation (often the base peak) |

| 119 | [C₈H₇O]⁺ | Phenylacetyl cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (from rearrangement) |

Infrared and UV-Visible Spectrophotometry in this compound Analysis

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is highly effective for identifying the functional groups present in a compound. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure as an aromatic ester. nist.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3030 | C-H Stretch | Aromatic/Vinylic |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| ~1250, 1160 | C-O Stretch | Ester |

| ~965 | C-H Bend (Out-of-plane) | Trans-disubstituted Alkene |

| ~750, 695 | C-H Bend (Out-of-plane) | Monosubstituted Benzene |

UV-Visible Spectrophotometry UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as conjugated systems and aromatic rings. wikipedia.org this compound contains two primary chromophores: the phenyl ring of the phenylacetate moiety and the conjugated system of the cinnamyl group (a styrene derivative).

The phenyl group typically exhibits a strong π→π* transition (E-band) below 200 nm and a weaker, structured π→π* transition (B-band) around 255-265 nm. The conjugation of the double bond with the phenyl ring in the cinnamyl group causes a bathochromic (red) shift of these absorptions to longer wavelengths. Therefore, this compound is expected to show significant UV absorbance in the range of 250-290 nm.

Chromatographic Separation and Purity Assessment Methods (e.g., HPLC-DAD, TLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

Thin-Layer Chromatography (TLC) TLC is a rapid, simple, and inexpensive method for qualitative analysis and purity checks. For a moderately polar compound like this compound, a normal-phase TLC system is typically used. researchgate.net

Stationary Phase: Silica gel 60 F₂₅₄ coated on an aluminum or glass plate.

Mobile Phase: A mixture of a non-polar solvent and a moderately polar solvent, such as hexane and ethyl acetate (B1210297). The ratio is optimized to achieve a retention factor (Rf) value typically between 0.3 and 0.7 for good separation.

Visualization: The compound can be visualized under UV light at 254 nm due to the fluorescence quenching of the aromatic rings. researchgate.net

High-Performance Liquid Chromatography (HPLC) HPLC provides high-resolution separation for both quantitative analysis and purification. A reversed-phase HPLC method is generally suitable for this compound.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, where the stationary phase is non-polar.

Mobile Phase: A polar mobile phase, such as a gradient or isocratic mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection: A Diode-Array Detector (DAD) is ideal as it can monitor the absorbance across a range of UV wavelengths simultaneously. mdpi.com Monitoring at the absorbance maximum of the cinnamyl chromophore (e.g., ~254 nm or ~280 nm) would provide high sensitivity and selectivity. The purity of the compound can be assessed by the presence of a single, symmetrical peak in the chromatogram.

Structure Activity Relationship Sar and Computational Modeling of Cinnamyl Phenylacetate

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to ascertain the mathematical relationship between the chemical structure of a compound and its biological activity. ijnrd.org This approach is pivotal in drug discovery for predicting the activity of novel compounds and optimizing lead structures. fiveable.meslideshare.net For derivatives of cinnamyl phenylacetate (B1230308), QSAR models are developed by correlating various physicochemical descriptors with their observed biological activities, such as anticancer or antimicrobial effects. mdpi.commdpi.com

The fundamental principle of QSAR lies in the concept that the biological effect of a molecule is a function of its structural properties. fiveable.me These properties are quantified by molecular descriptors, which can be categorized as topological, geometric, electronic, and physicochemical. slideshare.netsrmist.edu.in In the context of cinnamyl phenylacetate analogs, descriptors such as lipophilicity (LogP), molar refractivity (MR), and electronic parameters like the Hammett constant (σ) are often employed to build robust QSAR models. srmist.edu.inresearchgate.net

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of this compound analogs with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each analog.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to establish a correlation between the descriptors and the biological activity. ijnrd.orgfiveable.me

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. mdpi.commdpi.com

A hypothetical QSAR study on a series of this compound derivatives might reveal that increasing the lipophilicity of a particular substituent enhances its anticancer activity up to a certain point, after which a further increase in lipophilicity leads to a decrease in activity. Such a parabolic relationship is a common finding in QSAR studies and can be crucial for designing more potent analogs. srmist.edu.in

| Descriptor | Definition | Potential Influence on Activity |

| LogP | A measure of a compound's lipophilicity or hydrophobicity. | Can influence cell membrane permeability and interaction with hydrophobic pockets in target proteins. |

| Molar Refractivity (MR) | A measure of the volume occupied by an atom or group and its polarizability. srmist.edu.in | Relates to the steric fit of the molecule within a receptor's binding site. |

| Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. srmist.edu.in | Affects the electronic interactions between the molecule and its biological target. |

| Topological Indices | Numerical descriptors that characterize the molecular topology. | Can encode information about molecular size, shape, and branching. |

Molecular Docking and Molecular Dynamics Simulations for Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. grafiati.com In the context of this compound, docking studies are instrumental in visualizing and analyzing its binding mode within the active site of a biological target, such as an enzyme or a receptor. researchgate.netunimi.it These studies can identify key amino acid residues that interact with the ligand and provide insights into the nature of these interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

For instance, a molecular docking study of a this compound derivative with an anticancer target might reveal that the cinnamyl moiety occupies a hydrophobic pocket, while the phenylacetate portion forms hydrogen bonds with polar residues at the entrance of the active site. Subsequent MD simulations could then confirm the stability of these interactions and provide a more accurate estimation of the binding free energy. f1000research.comnih.gov

| Computational Technique | Purpose | Information Obtained |

| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. grafiati.com | Binding pose, binding affinity (scoring functions), key interacting residues. researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system. nih.gov | Stability of the ligand-receptor complex, conformational changes, binding free energy. dntb.gov.uaf1000research.com |

Influence of Substituent Groups on Biological Potency and Selectivity

The biological activity of this compound can be significantly modulated by the introduction of various substituent groups on its aromatic rings. mdpi.comresearchgate.netunimi.it The nature and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. researchgate.netresearchgate.net

For example, the introduction of electron-withdrawing groups, such as nitro (-NO2) or halogen atoms, on the phenyl ring of the cinnamoyl moiety can enhance the anticancer activity of certain compounds. researchgate.net This is often attributed to the increased electrophilicity of the molecule, which may facilitate its interaction with nucleophilic residues in the target protein. Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups, can also positively influence biological activity, potentially by forming additional hydrogen bonds with the receptor. unimi.it

The position of the substituent is also critical. A substituent at the para-position of the phenyl ring may have a different effect on activity compared to the same substituent at the ortho- or meta-position due to steric hindrance or altered electronic effects. researchgate.net SAR studies on a series of this compound analogs with varying substituents are essential for mapping the structural requirements for optimal biological potency and selectivity. mdpi.comresearchgate.netmdpi.com

| Substituent Group | Electronic Effect | Potential Impact on Biological Activity |

| Nitro (-NO2) | Strong electron-withdrawing | May enhance activity by increasing electrophilicity. researchgate.net |

| Halogen (e.g., -Cl, -F) | Electron-withdrawing, lipophilic | Can improve membrane permeability and binding affinity. |

| Methoxy (-OCH3) | Electron-donating | May form hydrogen bonds and increase polarity. |

| Hydroxyl (-OH) | Electron-donating | Can act as a hydrogen bond donor, potentially increasing binding affinity. unimi.it |

Electronic Structure and Orbital Interactions (e.g., LUMO orbital analysis) in Activity

The electronic structure of this compound and its derivatives plays a crucial role in their biological activity. researchgate.net Quantum mechanical calculations can be used to determine various electronic properties, such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). osti.govdtic.mil

The energy of the LUMO is particularly important as it represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater electron-accepting capacity, which can be correlated with increased biological activity in certain contexts, such as the inhibition of specific enzymes. nih.gov For instance, a lower LUMO energy in a this compound derivative might suggest a greater propensity to participate in charge-transfer interactions with electron-rich residues in a receptor's active site.

Analysis of the spatial distribution of the LUMO can also provide insights into the regions of the molecule that are most likely to be involved in interactions with the biological target. researchgate.net This information can be used to guide the design of new analogs with enhanced activity by modifying the electronic properties of these specific regions.

| Electronic Property | Description | Relevance to Biological Activity |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Important for understanding charge-transfer interactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. nih.gov | A lower LUMO energy can correlate with higher activity in some systems. |

| Electron Density Distribution | Describes the spatial distribution of electrons in a molecule. | Identifies electron-rich and electron-poor regions that can participate in electrostatic interactions. |

| Dipole Moment | A measure of the overall polarity of a molecule. | Influences solubility and the ability to interact with polar environments. |

Metabolism, Pharmacokinetics, and Biotransformation of Cinnamyl Phenylacetate

Hydrolysis Pathways of Cinnamyl Phenylacetate (B1230308) in vivo

The initial and most significant metabolic step for cinnamyl phenylacetate in vivo is the hydrolysis of its ester linkage. This reaction cleaves the molecule into its constituent components: cinnamyl alcohol and phenylacetic acid. inchem.orgfemaflavor.org This process is a detoxification pathway, as the resulting metabolites are generally more polar and readily excreted than the parent ester. The rapid hydrolysis of cinnamyl esters, in general, prevents the systemic intake of the intact compound, particularly at lower exposure levels. inchem.org In contrast, esters that are hydrolyzed more slowly may result in systemic absorption of the parent molecule. inchem.org

The hydrolysis reaction can be summarized as follows:

This compound + H₂O → Cinnamyl Alcohol + Phenylacetic Acid

This enzymatic cleavage is the gateway to further metabolic transformations for both resulting molecules.

Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)

Following hydrolysis, the primary metabolites, cinnamyl alcohol and phenylacetic acid, as well as their subsequent oxidation products, undergo phase II conjugation reactions. These processes increase their water solubility and facilitate their elimination from the body. mdpi.com

Glucuronidation: This is a major conjugation pathway for the metabolites of this compound. Carboxylic acids and alcohols can be conjugated with glucuronic acid. rsc.orgnih.gov For instance, benzoic acid, a downstream metabolite of the cinnamyl moiety, can form benzoyl glucuronide. nih.gov Phenylacetic acid can also be conjugated with glucuronic acid. inchem.org The reaction is catalyzed by UDP-glucuronosyl-transferases (UGTs). nih.gov

Sulfation: Sulfation is another important phase II reaction where a sulfonate group is added to hydroxyl groups. While specific data on this compound is limited, this pathway is a common fate for alcohols and phenols, suggesting cinnamyl alcohol could potentially undergo sulfation. nih.gov

Glutathione Conjugation: The α,β-unsaturated aldehyde, cinnamaldehyde (B126680), which is an oxidative metabolite of cinnamyl alcohol, is a substrate for glutathione (GSH) conjugation. nih.gov This reaction, often catalyzed by glutathione S-transferases (GSTs), is a detoxification mechanism that protects cellular components from reactive electrophiles like cinnamaldehyde. mdpi.comnih.gov

Oxidation Pathways and Metabolite Identification (e.g., Benzaldehyde, Benzoic Acid, Epoxides)

After the initial hydrolysis, the cinnamyl alcohol and phenylacetic acid moieties are further metabolized through phase I oxidation reactions.

The cinnamyl portion undergoes a series of oxidative steps:

Cinnamyl alcohol is oxidized to cinnamaldehyde . nih.gov

Cinnamaldehyde is then further oxidized to cinnamic acid . nih.gov

Cinnamic acid can undergo β-oxidation, analogous to fatty acid metabolism, yielding benzoic acid . nih.govwikipedia.org

Benzoic acid is subsequently conjugated, primarily with glycine, to form hippuric acid , which is then excreted in the urine. nih.govwikipedia.orgnih.gov

Additionally, the carbon-carbon double bond in the cinnamyl group is susceptible to oxidation, which can lead to the formation of epoxides , such as epoxy cinnamyl alcohol. nih.govnih.gov Another common oxidation product is benzaldehyde . nih.gov

The phenylacetate portion is metabolized via conversion to its coenzyme A thioester, phenylacetyl-CoA . smpdb.ca This intermediate is then typically conjugated with glutamine in humans to form phenylacetylglutamine , which is excreted. smpdb.ca

| Initial Moiety | Primary Metabolite | Secondary/Downstream Metabolites | Metabolic Pathway |

|---|---|---|---|

| Cinnamyl | Cinnamyl Alcohol | Cinnamaldehyde, Cinnamic Acid, Benzoic Acid, Hippuric Acid, Epoxides, Benzaldehyde | Hydrolysis, Oxidation, β-Oxidation, Conjugation |

| Phenylacetate | Phenylacetic Acid | Phenylacetyl-CoA, Phenylacetylglutamine | Hydrolysis, Coenzyme A Ligation, Conjugation |

Role of Esterases in Cinnamyl Ester Biotransformation

Esterases, particularly carboxylesterases (CXEs), are the primary enzymes responsible for the biotransformation of cinnamyl esters. nih.govnih.gov These enzymes are abundant in the liver, plasma, and small intestine and efficiently catalyze the hydrolysis of ester bonds. nih.gov The function of these hydrolases is crucial for the detoxification of xenobiotics containing ester linkages. nih.gov For this compound, carboxylesterases would rapidly cleave the molecule into cinnamyl alcohol and phenylacetic acid, initiating the metabolic cascade. inchem.orgfemaflavor.org The high catalytic efficiency of these enzymes ensures that under normal conditions, the systemic exposure to the intact ester is minimal.

Influence of Dose on Metabolic Fate and Systemic Availability

The dose of this compound can significantly influence its metabolic fate and systemic availability. At low concentrations, it is expected that the compound undergoes rapid and complete hydrolysis by esterases, leading to its constituent metabolites which are then efficiently conjugated and excreted. nih.gov

However, studies on the structurally related compound cinnamyl anthranilate have shown that at high doses, the hydrolytic pathway can become saturated. femaflavor.orgnih.gov This saturation of esterase activity means the rate of hydrolysis cannot keep pace with the rate of absorption, leading to an "overflow" of the intact ester into systemic circulation. nih.gov When this occurs, a portion of the unchanged cinnamyl ester may be excreted in the urine. nih.gov This dose-dependent metabolic shift is critical, as the biological effects of the intact ester may differ significantly from those of its metabolites. Therefore, high exposure levels could lead to increased systemic availability of this compound itself, a scenario that is unlikely at lower, typical exposure levels. femaflavor.orgnih.gov

| Dose Level | Esterase Activity | Primary Metabolic Outcome | Systemic Availability of Intact Ester |

|---|---|---|---|

| Low | Sufficient | Complete and rapid hydrolysis to alcohol and acid metabolites. nih.gov | Minimal to none. nih.gov |

| High | Saturated | Incomplete hydrolysis; "overflow" of the parent compound. nih.gov | Increased; potential for excretion of unchanged ester. femaflavor.orgnih.gov |

Chemical Ecology and Natural Occurrence of Cinnamyl Phenylacetate

Identification in Natural Sources (e.g., Cinnamon, other plant materials)

Cinnamyl phenylacetate (B1230308) is an ester that contributes to the aromatic profile of various plants. While its direct identification in some sources can be complex, its constituent parts, cinnamyl alcohol and phenylacetic acid, are known plant-derived compounds. The natural occurrence of cinnamyl phenylacetate is often associated with plants known for their spicy and floral scents.

The genus Cinnamomum comprises approximately 250 species globally, with the bark of many species utilized as a spice. herbalgram.org True cinnamon (Cinnamomum verum) and cassia cinnamon (Cinnamomum cassia) are among the most commonly used. herbalgram.org The essential oils of these species are rich in cinnamaldehyde (B126680) and trans-cinnamaldehyde. herbalgram.org While cinnamyl acetate (B1210297) is found in the fresh bark of cinnamon species at concentrations of 2,800–51,000 ppm, the presence of this compound is less directly documented in high concentrations. wikipedia.org However, given the presence of related cinnamyl esters and precursor molecules in cinnamon, its existence in trace amounts is plausible. Resins in cinnamon species contain cinnamate (B1238496) and cinnamic acid, which are precursors in the phenylpropanoid pathway leading to these esters. herbalgram.org

Beyond cinnamon, cinnamyl esters have been identified in the floral scents of various plants. For instance, cinnamyl acetate is a significant component of the floral fragrance of Prunus mume cultivars, particularly those with pink flowers. nih.gov In the 'Fenp' cultivar, cinnamyl acetate was the most abundant volatile compound detected. nih.gov The presence of cinnamyl alcohol, a direct precursor to cinnamyl esters, was also noted in these flowers. nih.gov This suggests that plants producing cinnamyl alcohol and possessing the necessary enzymes for esterification could potentially synthesize this compound.

Table 1: Occurrence of this compound and Related Compounds in Natural Sources

| Compound | Natural Source (Genus/Species) | Plant Part | Reference(s) |

|---|---|---|---|

| Cinnamyl Acetate | Cinnamomum zeylanicum | Fresh Bark | wikipedia.org |

| Cinnamyl Acetate | Prunus mume 'Fenp' | Flowers | nih.gov |

| Cinnamyl Alcohol | Prunus mume | Flowers | nih.gov |

| Cinnamic Acid | Cinnamomum spp. | Resin | herbalgram.org |

| Phenylacetic Acid | Various Plants | - | wikipedia.org |

Biosynthetic Pathways Leading to this compound and Related Compounds

The biosynthesis of this compound involves the convergence of two distinct metabolic pathways: the phenylpropanoid pathway, which produces cinnamyl alcohol, and a pathway leading to the formation of phenylacetic acid. The final step is an esterification reaction that joins these two molecules.

The phenylpropanoid pathway begins with the aromatic amino acid L-phenylalanine. frontiersin.orgconsensus.app The first committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. frontiersin.orgnih.gov This is followed by a hydroxylation reaction catalyzed by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid. frontiersin.org Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding thioester, p-coumaroyl-CoA. mdpi.com

From p-coumaroyl-CoA, the pathway proceeds through a series of reduction steps to yield cinnamyl alcohol. The enzyme cinnamoyl-CoA reductase (CCR) reduces cinnamoyl-CoA to cinnamaldehyde. frontiersin.org Following this, cinnamyl alcohol dehydrogenase (CAD) catalyzes the reduction of cinnamaldehyde to cinnamyl alcohol. frontiersin.orgresearchgate.net

The biosynthesis of phenylacetic acid in plants can also start from L-phenylalanine. One proposed pathway involves the conversion of phenylalanine to phenylpyruvate, which is then decarboxylated to phenylacetaldehyde (B1677652) by a decarboxylase. redalyc.orgresearchgate.net Finally, phenylacetaldehyde is oxidized to yield phenylacetic acid.

The formation of this compound occurs through an esterification reaction where cinnamyl alcohol and phenylacetic acid are condensed, a reaction catalyzed by an alcohol acyltransferase (AAT). These enzymes utilize an acyl-CoA, such as phenylacetyl-CoA, and an alcohol, in this case, cinnamyl alcohol, to form the ester.

Table 2: Key Enzymes in the Biosynthesis of this compound Precursors

| Enzyme | Abbreviation | Role in Pathway | Reference(s) |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid | frontiersin.orgnih.gov |

| Cinnamate-4-Hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid | frontiersin.org |

| 4-Coumarate:CoA Ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA | mdpi.com |

| Cinnamoyl-CoA Reductase | CCR | Reduces cinnamoyl-CoA to cinnamaldehyde | frontiersin.org |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces cinnamaldehyde to cinnamyl alcohol | frontiersin.orgresearchgate.net |

| Phenylacetaldehyde Synthase | PAAS | Involved in the formation of phenylacetaldehyde from phenylalanine | researchgate.net |

Role in Plant-Insect Interactions and Floral Fragrances

Plant volatiles, including esters like this compound, play a crucial role in mediating interactions between plants and insects. mdpi.com These chemical signals can act as attractants for pollinators or as deterrents for herbivores. arccjournals.com The specific blend of volatile organic compounds (PVOCs) emitted by a plant is a key factor in its ecological relationships. mdpi.com

Cinnamyl esters are significant contributors to the floral fragrances of many plants, which serve to attract pollinators. nih.gov The sweet, floral, and spicy notes of these compounds are detected by the olfactory systems of insects, guiding them to the flowers for nectar or pollen, and in turn, facilitating pollination. mdpi.com For example, cinnamyl acetate is a dominant component in the scent of certain Prunus mume cultivars, defining their characteristic aroma that attracts pollinators. nih.gov Given its similar structure, this compound likely contributes to the floral bouquets of the plants that produce it, playing a role in attracting specific pollinating insects.

Table 3: Roles of Cinnamyl Esters in Plant-Insect Interactions

| Compound/Class | Interaction Type | Role | Insect Species (Example) | Reference(s) |

|---|---|---|---|---|

| Cinnamyl Acetate | Mutualism (Pollination) | Floral Attractant | Pollinators of Prunus mume | nih.gov |

| Cinnamyl Acetate | Antagonism (Defense) | Repellent | Anopheles gambiae | wikipedia.org |

| Plant Volatiles | General | Host Location | Herbivorous Insects | mdpi.com |

| Plant Volatiles | General | Defense | Generalist Herbivores | youtube.com |

Contribution to Chemo-sensory Profiles in Food and Flavor Applications

This compound is utilized as a flavoring agent in the food industry, valued for its distinct aromatic profile. foodb.cafemaflavor.org Its sensory characteristics are described as having spicy, floral, and balsamic notes. Specifically, it is associated with the scent of chrysanthemum and has a tolu balsam-like quality. thegoodscentscompany.com

The Flavor and Extract Manufacturers Association (FEMA) has listed this compound as a flavoring substance, with the FEMA number 2300. femaflavor.org Its use is regulated to ensure that it is added to food at levels that are considered safe for consumption. The sensory properties of this compound make it a valuable tool for flavor chemists in creating complex and appealing food flavors.

Table 4: Sensory Profile of this compound

| Sensory Attribute | Description | Reference(s) |

|---|---|---|

| Odor Type | Floral, Spicy, Balsamic | thegoodscentscompany.com |

| Odor Description | Chrysanthemum, Tolu Balsam | thegoodscentscompany.com |

| Flavor Profile | Spicy | foodb.ca |

| Taste Description | Balsam, Chrysanthemum, Spicy | foodb.ca |

Advanced Research Methodologies and Experimental Design

In Vitro Cellular and Biochemical Assay Systems

In vitro studies form the foundational step in characterizing the biological effects of a compound, providing a controlled environment to assess its activity on isolated cells and biochemical components. These assays are crucial for initial screening, target identification, and mechanism elucidation.

A variety of cell-based assays would be applicable to investigate the effects of cinnamyl phenylacetate (B1230308). For instance, cell viability assays, such as the MTT or neutral red uptake assays, could determine the cytotoxic or cytostatic potential of the compound across a panel of human cell lines. To explore specific mechanisms, assays measuring apoptosis (e.g., caspase activity assays), cell cycle progression (e.g., flow cytometry), and cellular signaling pathways (e.g., Western blotting for key protein phosphorylation) would be employed.

Biochemical assays, on the other hand, focus on the interaction of cinnamyl phenylacetate with specific molecular targets, such as enzymes or receptors. Enzyme inhibition assays, for example, could reveal whether the compound can modulate the activity of enzymes implicated in disease pathways. Receptor binding assays would be instrumental in identifying if this compound can bind to and affect the function of specific cellular receptors.

Table 1: Illustrative In Vitro Assays for this compound Investigation

| Assay Type | Objective | Example Methodology | Potential Measured Endpoint |

|---|---|---|---|

| Cell Viability | To assess the effect of the compound on cell survival and proliferation. | MTT Assay | Spectrophotometric measurement of formazan (B1609692) production. |

| Apoptosis | To determine if the compound induces programmed cell death. | Caspase-Glo 3/7 Assay | Luminescence signal proportional to caspase activity. |

| Enzyme Inhibition | To evaluate the inhibitory potential of the compound on a specific enzyme. | Kinase Activity Assay | Measurement of substrate phosphorylation. |

| Receptor Binding | To determine the affinity of the compound for a specific receptor. | Radioligand Binding Assay | Displacement of a radiolabeled ligand. |

In Vivo Animal Models for Efficacy and Mechanism Studies

Following promising in vitro results, in vivo animal models are indispensable for evaluating the efficacy, pharmacokinetics, and systemic effects of a compound in a living organism. researchgate.net The choice of animal model is critical and depends on the therapeutic area of interest.

For instance, if in vitro data suggests anti-inflammatory properties for this compound, a murine model of inflammation, such as carrageenan-induced paw edema, could be utilized to assess its ability to reduce swelling and inflammatory markers. In the context of oncology, xenograft models, where human tumor cells are implanted into immunocompromised mice, would be the standard to evaluate the anti-tumor efficacy of the compound. nih.gov

Mechanistic studies in these models often involve the collection of tissues and plasma to analyze biomarkers, gene expression changes, and metabolic profiles, providing a deeper understanding of how the compound exerts its effects at a systemic level. nih.gov

Table 2: Representative In Vivo Animal Models for this compound Research

| Therapeutic Area | Animal Model | Study Objective | Key Parameters Measured |

|---|---|---|---|

| Inflammation | Carrageenan-induced paw edema in rats | To evaluate anti-inflammatory efficacy. | Paw volume, cytokine levels (e.g., TNF-α, IL-6). |

| Oncology | Human tumor xenograft in nude mice | To assess anti-cancer activity. | Tumor growth inhibition, apoptosis markers in tumor tissue. |

| Neurology | Scopolamine-induced memory impairment in mice | To investigate neuroprotective effects. | Performance in behavioral tests (e.g., Morris water maze). |

Omics Technologies in this compound Research (e.g., Metabolomics, Proteomics)

Omics technologies offer a holistic view of the molecular changes induced by a compound. Metabolomics, the large-scale study of small molecules (metabolites), and proteomics, the study of proteins, can provide unbiased insights into the mechanism of action of this compound.

A metabolomics study might involve treating cells or animals with this compound and then analyzing changes in the metabolic profiles of cells, tissues, or biofluids using techniques like mass spectrometry or nuclear magnetic resonance. This could reveal metabolic pathways that are perturbed by the compound. nih.gov

Similarly, proteomics can identify changes in protein expression or post-translational modifications in response to treatment. Techniques such as 2D-gel electrophoresis followed by mass spectrometry or more advanced shotgun proteomics approaches can generate a comprehensive map of protein alterations, helping to identify potential drug targets and downstream signaling pathways.

Bioinformatic Platforms for Target Prediction and Pathway Analysis

Bioinformatic tools are crucial for making sense of the large datasets generated by omics studies and for predicting the potential biological targets of a compound. nih.gov Ligand-based approaches compare the structure of this compound to libraries of compounds with known biological activities to predict potential targets. nih.gov

Pathway analysis tools, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO), can then be used to analyze the lists of altered genes, proteins, or metabolites to identify biological pathways that are significantly affected by the compound. nih.gov This can help in formulating hypotheses about the compound's mechanism of action.

Table 3: Bioinformatic Approaches in this compound Research

| Bioinformatic Tool/Platform | Application | Expected Output |

|---|---|---|

| SwissTargetPrediction | To predict potential protein targets of this compound based on its chemical structure. | A ranked list of probable protein targets. |

| MetaboAnalyst | To analyze metabolomics data and identify altered metabolic pathways. | Visualizations of pathway impact and statistical significance. |

| STRING | To construct and visualize protein-protein interaction networks from proteomics data. | A network map showing functional associations between proteins. |

Design and Execution of Controlled Experimental Studies

The reliability of any research finding hinges on the robust design and meticulous execution of controlled experimental studies. For this compound, this would involve careful consideration of several factors.

In in vitro studies, this includes the use of appropriate positive and negative controls, dose-response and time-course experiments, and ensuring the reproducibility of results across multiple independent experiments.

For in vivo studies, key considerations include the randomization of animals into treatment and control groups, blinding of investigators to the treatment allocation, and the use of a sufficient number of animals to achieve statistical power. The route of administration, dosage, and treatment schedule would need to be carefully optimized based on pharmacokinetic and tolerability studies. A well-defined primary endpoint is essential for a clear interpretation of the study outcome.

Future Perspectives and Emerging Research Areas

Exploration of Synergistic Effects with Established Therapies

Given the potential for anti-inflammatory and antimicrobial activity, future research could explore whether cinnamyl phenylacetate (B1230308) exhibits synergistic effects when combined with conventional antibiotics or anti-inflammatory drugs. Such combinations could potentially enhance efficacy or reduce required dosages of existing medications.

Development of Cinnamyl Phenylacetate-Based Functional Ingredients

With growing consumer interest in functional foods and "cosmeceuticals," this compound could be developed as a functional ingredient. If its potential antioxidant or antimicrobial properties are confirmed, it could be incorporated into food packaging or cosmetic formulations not just for its scent, but for a preservative or skin-protecting function.

Targeted Delivery Systems for Enhanced Bioavailability

Should this compound demonstrate significant therapeutic activity, its efficacy in vivo would depend on its bioavailability. As an ester, it would likely be subject to rapid hydrolysis by esterase enzymes in the body. wikipedia.org Research into targeted delivery systems, such as nanoencapsulation or liposomal formulations, could protect the compound from premature metabolism and deliver it more effectively to target tissues, enhancing its potential therapeutic impact.

Addressing Research Gaps in Long-Term Biological Impact and Specificity

The most significant gap in the current knowledge of this compound is the lack of comprehensive biological studies. Future research should focus on in-depth toxicological assessments, investigations into its mechanism of action at the cellular level, and long-term studies to understand its metabolic fate and biological impact. Determining its specificity for particular enzymes or cellular receptors would be crucial for any potential therapeutic development.

Q & A

Basic Question: What are the established synthetic routes for producing cinnamyl phenylacetate, and how do reaction conditions influence yield and purity?

Methodological Answer:

this compound is synthesized via esterification of phenylacetic acid with cinnamyl alcohol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Key variables include:

- Catalyst selection : Acid catalysts may require reflux conditions (~120°C) but risk side reactions (e.g., dehydration of cinnamyl alcohol). Enzymatic catalysis (e.g., lipases) offers milder conditions (30–60°C) and higher stereoselectivity .

- Solvent systems : Azeotropic solvents like toluene improve water removal, shifting equilibrium toward ester formation.

- Purification : Vacuum distillation or chromatography is critical due to the compound’s high molecular weight (252.31 g/mol) and density (1.108 g/cm³) .

Basic Question: How is this compound structurally characterized, and what analytical techniques are essential for quality validation?

Methodological Answer:

Structural validation requires:

- Spectroscopy :

- Chromatography :

Advanced Question: What molecular mechanisms underlie phenylacetate derivatives’ anticancer activity, and how do these differ between cancer types?

Methodological Answer:

Phenylacetate derivatives, including this compound analogs, exhibit:

- Cell cycle arrest : In osteosarcoma, phenylacetate induces G1-phase arrest via p21Cip1 upregulation and pRb dephosphorylation, suppressing cyclin D1/CDK4 activity .

- Apoptosis modulation : Reduced Bcl-2 expression and increased Bax/Bcl-2 ratio activate caspase-3 in prostate cancer models .

- Differentiation induction : Sodium phenylacetate (NaPA) reverses tumorigenicity in prostate cancer by downregulating TGF-β2 and urokinase plasminogen activator .

Contradictions : While effective in prostate/osteosarcoma models, phase II trials in glioma showed limited efficacy (7.5% response rate), suggesting tissue-specific pathway interactions or pharmacokinetic limitations .

Advanced Question: How do pharmacokinetic challenges (e.g., nonlinear clearance) impact dosing strategies for phenylacetate derivatives in clinical studies?

Methodological Answer:

- Nonlinear kinetics : Phenylacetate exhibits saturable metabolism at doses >250 μg/mL due to conjugation with glutamine, requiring careful dose escalation to avoid neurotoxicity (e.g., somnolence, fatigue) .

- Infusion protocols : Continuous IV infusion (400 mg/kg/day) achieves steady-state plasma levels (~300–400 μg/mL), but drug accumulation occurs near elimination thresholds, necessitating therapeutic drug monitoring .

- Combination therapy : Synergy with suramin in prostate cancer models suggests lower doses may suffice when paired with complementary agents .

Advanced Question: How can researchers resolve contradictions in preclinical vs. clinical efficacy data for phenylacetate-based therapies?

Methodological Answer:

- Experimental design adjustments :

- In vitro vs. in vivo models : Preclinical studies often use supraphysiological concentrations (e.g., 5–10 mM NaPA) , while clinical trials achieve lower levels (0.3–0.4 mM) . Validate findings using patient-derived xenografts (PDX) with human-relevant dosing.

- Biomarker integration : Monitor pharmacodynamic markers like plasma ammonia (for hepatic encephalopathy) or p21Cip1 expression (for cancer) to correlate exposure with effect .

- Species-specific metabolism : Rodent models overexpress phenylacetate-metabolizing enzymes (e.g., acyl-CoA synthetase), necessitating transgenic models to mimic human kinetics .

Advanced Question: What toxicological profiles are critical for evaluating this compound in long-term studies?

Methodological Answer:

- Neurotoxicity : High-dose phenylacetate in rats causes cerebellar atrophy and optic nerve demyelination, requiring neurohistopathology assessments in chronic toxicity studies .

- Genotoxicity : Follow OECD guidelines:

- Reproductive toxicity : Embryo-fetal development studies in rabbits (e.g., teratogenicity, fertility impacts) are essential for therapeutic applications .

Advanced Question: What alternative metabolic pathways for phenylacetate utilization exist in microbial systems, and how can these inform biodegradation studies?

Methodological Answer:

- Aerobic pathways : P. bryophila degrades phenylacetate via oxepin-CoA hydrolase, producing succinyl-CoA and acetyl-CoA. Fitness data from minimal media growth assays (phenylacetate vs. glucose) identify essential catabolic genes .

- Enzyme engineering : Heterologous expression of phenylacetate-CoA ligase in E. coli enables pathway reconstruction for biodegradation or biosynthesis applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.